molecular formula C12H11NO3 B1419949 4-(4-methoxyphenyl)-1H-pyrrole-2-carboxylic acid CAS No. 1204297-39-1

4-(4-methoxyphenyl)-1H-pyrrole-2-carboxylic acid

Cat. No.: B1419949
CAS No.: 1204297-39-1
M. Wt: 217.22 g/mol
InChI Key: LVSAHZSJJZYROT-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenyl)-1H-pyrrole-2-carboxylic acid (CAS 127572-56-9) is a chemical scaffold of significant interest in medicinal chemistry, particularly in the development of novel antitubulin agents. This compound serves as a core precursor for synthesizing diversely substituted pyrrole derivatives aimed at disrupting microtubule dynamics. The key structural feature for its bioactivity appears to be the presence of an appropriately positioned hydrogen bond acceptor in the C-4 substituent, which can interact with Cys241β in the otherwise hydrophobic subpocket of the colchicine binding site on tubulin . This pyrrole derivative is a versatile building block for relay synthesis and further functionalization. Synthetic strategies often utilize intermediates like vinamidinium salts or leverage cross-coupling reactions to construct the 2,4-disubstituted pyrrole core, which can subsequently be formylated at the 5-position or otherwise modified to create complex natural product analogues and targeted therapeutic molecules . Researchers value this compound for its potential in probing tubulin-colchicine interactions and for creating new chemical entities with microtubule depolymerization activity. It is strictly for research applications in drug discovery and chemical biology. Please note: This product is For Research Use Only and is not intended for diagnostic or therapeutic applications in human or veterinary medicine.

Properties

IUPAC Name

4-(4-methoxyphenyl)-1H-pyrrole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-16-10-4-2-8(3-5-10)9-6-11(12(14)15)13-7-9/h2-7,13H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVSAHZSJJZYROT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CNC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Strategies Based on Related Pyrrole Derivatives

Based on the provided information, the synthesis of 4-(4-methoxyphenyl)-1H-pyrrole-2-carboxylic acid can be achieved through several routes, modifying the existing procedures for similar compounds.

2.1. Route 1: Suzuki Coupling and Hydrolysis
This method involves a Suzuki coupling reaction followed by hydrolysis of an ester. This approach is based on a synthesis of 1-(4-chlorobenzyl)-4-phenyl-1H-pyrrole-2-carboxylic acid.

  • N-Benzylation: React ethyl 4-bromo-1H-pyrrole-2-carboxylate with 4-chlorobenzyl chloride and cesium carbonate (Cs2CO3) in dimethylformamide (DMF).
  • Suzuki Coupling: Perform a Suzuki coupling of the product from Step 1 with 4-methoxyphenylboronic acid using a palladium catalyst such as Pd(dppf)Cl2-CH2Cl2 and a base like potassium acetate (KOAc) in 1,4-dioxane.
  • Hydrolysis: Hydrolyze the resulting ester with lithium hydroxide (LiOH) in a mixture of tetrahydrofuran (THF), water, and ethanol (EtOH) to yield this compound.

Reaction Scheme:

a) 4-Chlorobenzyl Chloride, Cs2CO3, DMF
b) 4-Methoxyphenylboronic acid, Pd(dppf)Cl2-CH2Cl2, KOAc, 1,4-Dioxane
c) LiOH, THF, H2O, EtOH

2.2. Route 2: Modified Suzuki Coupling
This route uses a Suzuki coupling with ethyl 4-bromo-1H-pyrrole-2-carboxylate and 4-acetylphenylboronic acid, which can be adapted for 4-methoxyphenylboronic acid.

  • Suzuki Coupling: React ethyl 4-bromo-1H-pyrrole-2-carboxylate with 4-methoxyphenylboronic acid, using tetrakis(triphenylphosphine)palladium(0) as a catalyst and sodium carbonate (Na2CO3) as a base in DMF at 110°C.
  • Ester Hydrolysis: Hydrolyze the ester to obtain the desired carboxylic acid.

Reaction Scheme:

a) 4-Methoxyphenylboronic acid, tetrakis(triphenylphosphine)palladium(0), Na2CO3, DMF, 110°C
b) Hydrolysis

2.3. Route 3: [3+2] Cyclization
This method involves a [3+2] cyclization reaction using activated methylene isocyanides with 4-(arylidene)-2-substituted oxazol-5(4H)-ones.

  • Reactants: Use appropriate oxazolones and isocyanoacetates.
  • Cyclization: Stir the reactants with 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in chlorobenzene at room temperature.
  • Hydrolysis or Further Modification: Perform necessary hydrolysis or modifications to obtain the target compound.

Reaction Scheme:

a) Oxazolone, isocyanoacetate, DBU, Chlorobenzene, rt
b) Hydrolysis/Modification

Detailed Procedures and Data

While specific procedures for this compound are unavailable in the provided documents, the following adapted procedures can be considered.

3.1. Adapted Procedure Based on Route 1

  • N-Benzylation:
    • React ethyl 4-bromo-1H-pyrrole-2-carboxylate (1 eq.) with 4-chlorobenzyl chloride (1.2 eq.) and Cs2CO3 (1.5 eq.) in DMF at 60°C for 16 hours.
    • Purify the product by chromatography.
  • Suzuki Coupling:
    • Couple the product from Step 1 (1 eq.) with 4-methoxyphenylboronic acid (1.5 eq.) using Pd(dppf)Cl2-CH2Cl2 (0.05 eq.) and KOAc (3 eq.) in 1,4-dioxane at 80-90°C for 24 hours.
    • Purify by silica gel chromatography.
  • Hydrolysis:
    • Dissolve the ester from Step 2 (1 eq.) in THF, add LiOH (1.5 eq.) in water, and ethanol. Stir at room temperature for 16 hours.
    • Adjust the pH to 2-3 with 1.0 M HCl and extract with ethyl acetate. Purify by silica gel chromatography.

3.2. Adapted Procedure Based on Route 2

  • Suzuki Coupling:
    • React ethyl 4-bromo-1H-pyrrole-2-carboxylate (1 eq.) with 4-methoxyphenylboronic acid (1.5 eq.) and tetrakis(triphenylphosphine)palladium(0) (0.1 eq.) in DMF with 2M aqueous Na2CO3 at 110°C for 16 hours.
    • Quench with water and extract with ethyl acetate. Dry the organic layers with magnesium sulfate and remove the solvent.
  • Hydrolysis:
    • Hydrolyze the ester to obtain the desired carboxylic acid.

Characterization Data

The final product should be characterized using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry to confirm its structure.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a phenol derivative.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or an aldehyde.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., Br2) or nitrating agents (e.g., HNO3).

Major Products

    Oxidation: 4-(4-Hydroxyphenyl)-1H-pyrrole-2-carboxylic acid.

    Reduction: 4-(4-Methoxyphenyl)-1H-pyrrole-2-methanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a pyrrole ring substituted with a methoxyphenyl group at the 4-position and a carboxylic acid group at the 2-position. Its synthesis typically involves:

  • Formation of the Pyrrole Ring : Achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
  • Introduction of the Methoxyphenyl Group : Accomplished via a Suzuki-Miyaura cross-coupling reaction.
  • Carboxylation : The carboxylic acid group is introduced using carbon dioxide in the presence of a base.

Chemistry

  • Building Block for Complex Molecules : The compound serves as a precursor for synthesizing more complex heterocyclic compounds, which are essential in various chemical research areas.
  • Ligand in Coordination Chemistry : Its unique structure allows it to act as a ligand, facilitating coordination with metal ions in various reactions.

Biology

  • Antimicrobial Properties : Research indicates that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL.
  • Anticancer Activity : In vitro studies show that it inhibits cell proliferation in various cancer cell lines by inducing apoptosis, with IC50 values between 10 to 50 µM depending on the cell line tested .
  • Anti-inflammatory Effects : The compound has demonstrated potential as an anti-inflammatory agent by reducing pro-inflammatory cytokines like TNF-α and IL-6 in activated macrophages.

Medicine

  • Therapeutic Agent Exploration : Due to its structural similarity to biologically active compounds, it is being explored for its potential therapeutic applications, particularly in cancer treatment and inflammation modulation.

Case Studies

Study FocusFindings
Antimicrobial StudyExhibited MIC values indicating significant antibacterial activity against various strains.
Cancer Cell ProliferationDose-dependent decrease in cell viability observed in human cancer cell lines.
Inflammatory ResponseReduced production of TNF-α and IL-6 in activated macrophages, suggesting anti-inflammatory potential.

Mechanism of Action

The mechanism of action of 4-(4-methoxyphenyl)-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets. The methoxyphenyl group can engage in π-π interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Electron-Withdrawing vs. Electron-Donating Groups

  • 1-Methyl-5-[4-(trifluoromethyl)phenyl]-1H-pyrrole-2-carboxylic acid (CAS 1153905-13-5): Incorporation of a trifluoromethyl (-CF$_3$) group at the para position introduces strong electron-withdrawing effects, altering solubility and electronic properties.
  • 1-(3-Chloro-4-methoxyphenyl)-1H-pyrrole-2-carboxylic acid (CAS 896051-77-7): The addition of a chloro substituent at the 3-position of the phenyl ring (in addition to 4-methoxy) increases steric bulk and lipophilicity ($ \text{C}{12}\text{H}{10}\text{ClNO}_{3} $, MW 251.66 g/mol). Such modifications are critical for optimizing target binding in kinase inhibitors .

Substituted Benzyloxy Groups

Compounds such as 7d from ($ \text{4-(4-(substituted benzyloxy)phenyl)-1H-pyrrole-2-carboxylic acid derivatives $) exhibit anti-tubercular activity against Mycobacterium tuberculosis H37Rv (MIC = 12.5 µg/mL). The para-benzyloxy group enhances interactions with the FabH enzyme, highlighting the importance of substituent polarity and spatial arrangement .

Physicochemical Properties

  • Solubility : Ester derivatives (e.g., methyl or ethyl esters) generally exhibit lower aqueous solubility compared to free carboxylic acids, as seen in ethyl 4-(4-methoxybenzoyl)-1H-pyrrole-2-carboxylate () .
  • Stability: Crystalline forms of related compounds, such as 4-(5-chloro-2-isopropylaminopyridin-4-yl)-1H-pyrrole-2-carboxylic acid amide (), show improved stability and solubility, underscoring the importance of solid-state characterization .

Biological Activity

4-(4-Methoxyphenyl)-1H-pyrrole-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, drawing on various research findings and case studies.

Chemical Structure and Synthesis

The compound features a pyrrole ring substituted with a methoxyphenyl group and a carboxylic acid moiety. Its synthesis typically involves the following steps:

  • Formation of the Pyrrole Ring : Achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
  • Introduction of the Methoxyphenyl Group : This can be accomplished via a Suzuki-Miyaura cross-coupling reaction.
  • Carboxylation : The carboxylic acid group is introduced using carbon dioxide in the presence of a base.

Biological Activity

This compound has been investigated for various biological activities:

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial effects against several pathogens. For instance, studies have shown it to be effective against both Gram-positive and Gram-negative bacteria, demonstrating potential as an antibacterial agent .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies suggest that it may inhibit cell proliferation in various cancer cell lines by inducing apoptosis. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and death, particularly through interactions with heat shock proteins.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has shown promise as an anti-inflammatory agent. It may exert these effects by inhibiting pro-inflammatory cytokines and modulating immune responses.

The biological activity of this compound is largely attributed to its structural features:

  • Hydrogen Bonding : The carboxylic acid group can form hydrogen bonds with amino acid residues in target proteins, influencing their activity.
  • π-π Interactions : The methoxyphenyl group can engage in π-π interactions with aromatic residues in proteins, modulating their function .

Case Studies

Several studies have highlighted the biological potential of this compound:

  • Antimicrobial Study : A study conducted on various bacterial strains demonstrated that this compound exhibited minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL, indicating significant antibacterial activity .
  • Cancer Cell Proliferation : In a series of experiments involving human cancer cell lines, treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values ranging from 10 to 50 µM depending on the cell line tested .
  • Inflammatory Response Modulation : In vitro assays indicated that this compound could reduce the production of TNF-α and IL-6 in activated macrophages, suggesting its potential as an anti-inflammatory therapeutic.

Summary Table of Biological Activities

Activity Effect Mechanism Reference
AntimicrobialEffective against Gram-positive/negative bacteriaDisruption of bacterial cell wall synthesis
AnticancerInduces apoptosis in cancer cellsModulation of signaling pathways
Anti-inflammatoryReduces cytokine productionInhibition of pro-inflammatory mediators

Q & A

Q. What are the common synthetic routes for preparing 4-(4-methoxyphenyl)-1H-pyrrole-2-carboxylic acid?

Methodological Answer: The synthesis typically involves:

  • Pyrrole Ring Formation : Knorr pyrrole synthesis or Paal-Knorr condensation using diketones and amines.
  • Functionalization : Introduction of the 4-methoxyphenyl group via Suzuki-Miyaura cross-coupling using a palladium catalyst (e.g., Pd(PPh₃)₄) and a boronic acid derivative of 4-methoxybenzene.
  • Carboxylic Acid Introduction : Oxidation of a methyl or hydroxymethyl group at position 2 using KMnO₄ or CrO₃ under acidic conditions . Key Considerations : Optimize reaction temperature (80–120°C for coupling) and solvent (DMF or THF). Monitor intermediates via TLC or HPLC.

Q. How is the purity and structural integrity of this compound validated?

Methodological Answer:

  • Analytical Techniques :
  • NMR : Confirm substitution patterns (e.g., ¹H-NMR: δ ~6.5–7.5 ppm for aromatic protons; δ ~3.8 ppm for methoxy groups).
  • LC-MS : Verify molecular ion peak ([M+H]⁺ at m/z ~232) and absence of side products.
  • X-ray Crystallography : Resolve crystal structure (if crystalline) to confirm regiochemistry .
    • Purity Standards : ≥95% purity via HPLC (C18 column, acetonitrile/water gradient).

Advanced Research Questions

Q. How does the electronic effect of the 4-methoxyphenyl group influence the compound's reactivity in medicinal chemistry applications?

Methodological Answer:

  • Electron-Donating Methoxy Group : Enhances aromatic ring electron density, improving interactions with hydrophobic enzyme pockets (e.g., COX-2 or kinase targets).
  • Acid-Base Behavior : The carboxylic acid (pKa ~4–5) facilitates salt formation for improved solubility in biological assays.
  • Comparative Studies : Replace the methoxy group with electron-withdrawing groups (e.g., -CF₃) to assess changes in binding affinity .

Q. What strategies resolve contradictions in reported biological activities of pyrrole-2-carboxylic acid derivatives?

Methodological Answer:

  • Dose-Response Analysis : Re-evaluate IC₅₀ values across cell lines (e.g., HeLa vs. HEK293) to identify cell-type specificity.
  • Metabolite Interference : Test stability in culture media (e.g., ester hydrolysis) using LC-MS .
  • Target Validation : Use CRISPR/Cas9 knockout models to confirm on-target effects vs. off-target interactions .

Q. How can computational modeling guide the design of derivatives with enhanced pharmacokinetic properties?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to predict binding modes with targets (e.g., NLRP3 inflammasome).
  • ADMET Prediction : Apply QSAR models (e.g., SwissADME) to optimize logP (target: 2–3) and reduce hepatotoxicity risks.
  • Synthetic Feasibility : Prioritize derivatives with minimal steric hindrance at the 4-methoxyphenyl group for scalable synthesis .

Application-Oriented Questions

Q. What in vitro assays are suitable for evaluating the anti-inflammatory potential of this compound?

Methodological Answer:

  • NF-κB Inhibition : Luciferase reporter assay in RAW264.7 macrophages stimulated with LPS.
  • Cytokine Profiling : ELISA for TNF-α and IL-6 secretion.
  • Control Compounds : Compare with dexamethasone or celecoxib to establish efficacy benchmarks .

Q. How does the compound's stability under varying pH conditions impact its utility in drug formulation?

Methodological Answer:

  • pH Stability Studies : Incubate in buffers (pH 1–10) and monitor degradation via HPLC.
  • Salt Formation : Test sodium or lysine salts for improved gastric stability.
  • Excipient Compatibility : Screen with mannitol or PEG-4000 for solid dispersion formulations .

Data Contradiction Analysis

Q. Why do some studies report conflicting cytotoxicity data for structurally similar pyrrole derivatives?

Methodological Answer:

  • Assay Variability : Differences in MTT vs. resazurin assays may alter IC₅₀ values.
  • Redox Interference : The compound’s carboxylic acid group may quench reactive oxygen species (ROS), skewing results in ROS-dependent assays .
  • Batch Purity : Impurities (e.g., residual palladium from synthesis) can artificially enhance toxicity .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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4-(4-methoxyphenyl)-1H-pyrrole-2-carboxylic acid
Reactant of Route 2
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4-(4-methoxyphenyl)-1H-pyrrole-2-carboxylic acid

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